4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one
Description
The compound 4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one features a benzodiazole (benzimidazole) core substituted at the 1-position with a 2-methoxyethyl group and linked to a pyrrolidin-2-one ring at the 4-position. The pyrrolidin-2-one moiety is further substituted with a 3-methylphenyl group. This structure combines a rigid aromatic benzodiazole system with a lactam ring (pyrrolidinone), which may confer both hydrogen-bonding capacity and metabolic stability.
Properties
IUPAC Name |
4-[1-(2-methoxyethyl)benzimidazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O2/c1-15-6-5-7-17(12-15)24-14-16(13-20(24)25)21-22-18-8-3-4-9-19(18)23(21)10-11-26-2/h3-9,12,16H,10-11,13-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORSGRDIHRVABNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one typically involves multi-step organic reactions. The process begins with the preparation of the benzodiazole ring, followed by the introduction of the methoxyethyl group. The final step involves the formation of the pyrrolidinone ring, which is achieved through cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product, making it suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced with other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups into the molecule.
Scientific Research Applications
4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact pathways involved.
Comparison with Similar Compounds
Structural Analogues and Substituent Variations
The following table highlights key structural differences and similarities between the target compound and related derivatives:
Key Observations:
2-Methylallyl () and 2-(2-allylphenoxy)ethyl () substituents introduce bulkier, more rigid groups, which may influence receptor binding kinetics .
Core Structure Differences: The pyrrolidin-2-one lactam ring in the target compound contrasts with the piperidine rings in Bilastine and Ruxolitinib. Lactams like pyrrolidinone offer hydrogen-bonding sites, which could enhance target affinity compared to non-polar piperidine .
Aryl Group Variations: The 3-methylphenyl group on the pyrrolidinone (target compound) is less polar than the 4-methoxyphenyl () or fluorophenyl () groups in analogs. Electron-withdrawing groups (e.g., fluoro) may improve metabolic stability but reduce bioavailability .
Pharmacological and Physicochemical Properties
- Solubility: The methoxyethyl group in the target compound likely enhances aqueous solubility compared to methylallyl or allylphenoxy analogs .
- Metabolic Stability : Ethoxyethyl groups (as in Bilastine) are prone to oxidative metabolism, whereas methoxyethyl may offer improved stability due to reduced chain length .
- Target Selectivity: While Bilastine targets H1 receptors and Ruxolitinib inhibits JAK kinases, the target compound’s pyrrolidinone core may favor interactions with enzymes or receptors requiring lactam recognition .
Biological Activity
The compound 4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one , also known under various identifiers including MFCD08163254, is a synthetic organic molecule that has garnered interest for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article synthesizes available data regarding its biological activity, including mechanisms of action, efficacy in various assays, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C21H23N3O2
- Molecular Weight : 345.42 g/mol
- IUPAC Name : this compound
- SMILES Notation : COCCn1c(cccc2)c2nc1C(CC1=O)CN1c1cccc(SC)c1
Antitumor Activity
Recent studies have indicated that compounds similar to this benzodiazol derivative exhibit significant antitumor properties. For instance, compounds with benzimidazole and benzothiazole nuclei have shown efficacy against various cancer cell lines through mechanisms such as:
- Inhibition of Cell Proliferation : Assays conducted on human lung cancer cell lines (A549, HCC827, NCI-H358) demonstrated that certain derivatives could effectively inhibit cell growth in both 2D and 3D cultures. The IC50 values for these compounds were notably lower in 2D assays compared to 3D models, indicating a potentially higher effectiveness in more simplified environments .
The proposed mechanism of action for this class of compounds includes:
- DNA Binding : These compounds predominantly bind within the minor groove of DNA, which can inhibit DNA-dependent enzymes and disrupt cellular replication processes. This binding can lead to either intercalation or sequence-selective binding at AT-rich sites in DNA, contributing to their antitumor effects .
Antimicrobial Activity
In addition to antitumor properties, there is evidence suggesting that compounds related to this structure possess antimicrobial activities. Testing against Gram-positive and Gram-negative bacteria has shown promising results:
- In Vitro Testing : Compounds have been evaluated using broth microdilution methods against pathogens such as Staphylococcus aureus and Escherichia coli, with some derivatives demonstrating significant antibacterial activity .
Research Findings and Case Studies
Q & A
Q. What are the critical considerations for synthesizing 4-[1-(2-methoxyethyl)-1H-1,3-benzodiazol-2-yl]-1-(3-methylphenyl)pyrrolidin-2-one?
Answer: Synthesis involves multi-step reactions, often starting with the formation of the benzodiazole core followed by coupling with substituted pyrrolidinone derivatives. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF, acetonitrile) improve solubility of intermediates .
- Catalysts : Lewis acids (e.g., ZnCl₂) or palladium-based catalysts enhance coupling efficiency .
- Temperature control : Reactions often require reflux (70–120°C) to achieve optimal yields .
- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization ensures purity (>95%) .
Q. Example Optimization Table :
| Step | Reaction Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| 1 | DMF, 80°C, 12h | 65 | 90 |
| 2 | ZnCl₂, THF, 60°C | 78 | 95 |
Q. How should researchers characterize this compound’s structural integrity?
Answer: Use a combination of spectroscopic and chromatographic techniques:
- NMR : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxyethyl and 3-methylphenyl groups) .
- HPLC-MS : Validate molecular weight (C₂₃H₂₄N₄O₂, MW 404.47 g/mol) and detect impurities .
- X-ray crystallography : Resolve stereochemistry if chiral centers are present .
- Elemental analysis : Confirm C, H, N ratios within ±0.3% of theoretical values .
Advanced Research Questions
Q. What strategies resolve contradictions between computational predictions and experimental reactivity data?
Answer: Discrepancies often arise in reaction pathways or biological target binding. Mitigation strategies:
- Hybrid QM/MM simulations : Refine computational models using experimental data (e.g., activation energies) .
- In vitro validation : Test predicted reactive intermediates (e.g., radical species) using EPR spectroscopy .
- Error analysis : Quantify solvent effects and steric hindrance neglected in DFT calculations .
Case Study :
Adenosine receptor binding predictions (IC₅₀ = 120 nM computationally) vs. experimental IC₅₀ = 350 nM require adjusting van der Waals parameters in docking simulations .
Q. How can structure-activity relationship (SAR) studies optimize biological activity?
Answer: Systematically modify substituents and evaluate pharmacological outcomes:
- Benzodiazole moiety : Replace the 2-methoxyethyl group with propynyl () or chlorophenylmethyl () to enhance lipophilicity and blood-brain barrier penetration.
- Pyrrolidinone core : Introduce fluorinated phenyl groups () to improve metabolic stability.
- Assays : Use adenosine receptor binding (cAMP assays) or kinase inhibition (ATP-Glo™) for functional validation .
Q. SAR Table :
| Modification | Biological Activity (IC₅₀) | LogP |
|---|---|---|
| 2-Methoxyethyl | 350 nM (Adenosine A₂A) | 2.1 |
| 4-Chlorophenyl | 210 nM (Adenosine A₂A) | 3.5 |
Q. What methodologies address low yield in enantioselective synthesis?
Answer: Chiral resolution challenges can be tackled via:
- Chiral auxiliaries : Use (R)-BINOL-derived catalysts for asymmetric induction .
- Kinetic resolution : Enzymatic methods (e.g., lipases) selectively hydrolyze undesired enantiomers .
- Crystallization-induced diastereomer resolution : Pair with chiral acids (e.g., tartaric acid) .
Q. How to investigate off-target effects in pharmacological studies?
Answer: Employ multi-omics approaches:
- Proteomics : Identify unintended protein interactions via affinity pull-down/MS .
- Transcriptomics : RNA-seq to detect gene expression changes in treated cell lines .
- Metabolomics : LC-MS profiles to map metabolic pathway disruptions .
Q. Methodological Pitfalls and Solutions
Q. Why do solubility issues arise in biological assays, and how are they resolved?
Answer: The compound’s logP (~2.1) limits aqueous solubility. Solutions include:
- Co-solvents : Use DMSO (≤0.1%) or cyclodextrin complexes .
- Nanoformulations : Encapsulate in PEGylated liposomes to enhance bioavailability .
- Pro-drug design : Introduce phosphate esters for in situ hydrolysis .
Q. How to validate stability under physiological conditions?
Answer:
- pH stability : Incubate in buffers (pH 1.2–7.4) and monitor degradation via HPLC .
- Thermal stability : DSC/TGA analysis to determine decomposition temperatures (>200°C typical) .
- Light sensitivity : Store in amber vials if UV-Vis shows photodegradation .
Data Reproducibility and Reporting
- Deposit raw data : NMR spectra, crystallographic coordinates (CCDC), and assay protocols in public repositories (e.g., PubChem, Zenodo) .
- Negative results : Report failed synthetic routes or inactive analogs to guide community efforts .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
